dTRIM24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

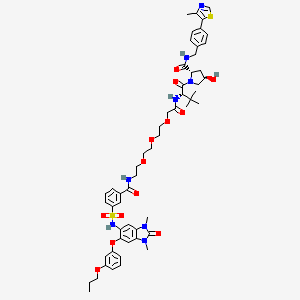

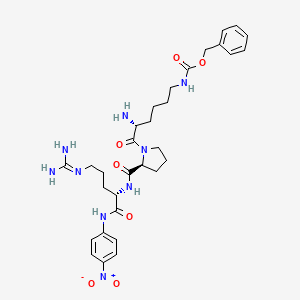

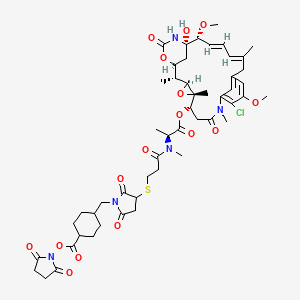

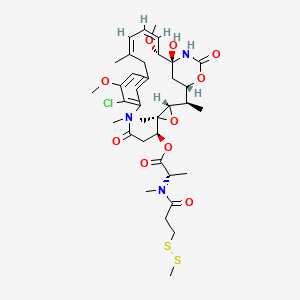

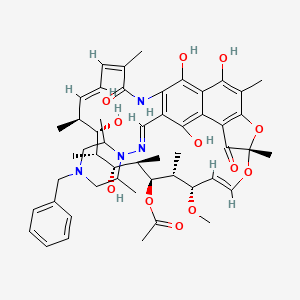

DTRIM24 is a selective bifunctional degrader of TRIM24 based on PROTAC . It consists of ligands for von Hippel-Lindau and TRIM24 . It is a conjugate of IACS-9571, a TRIM24 bromodomain ligand, and VL-269, a VHL E3 ubiquitin ligase ligand . dTRIM24 induces rapid and sustained proteasome degradation of TRIM24 in 293FT cells .

Synthesis Analysis

The synthesis of dTRIM24 involves the conjugation of ineffectual bromodomain and VHL ligands . This process results in a selective bifunctional degrader of TRIM24 . The synthesis of dTRIM24 has been further explored in the context of PROTAC technology, where dTRIM24-loaded PLGA nanoparticles were coated with M2 macrophage membrane for atherosclerosis treatment .Molecular Structure Analysis

DTRIM24 is a hybrid molecule of a TRIM24-engaging ligand (derived from ACS-9571) and a VHL-engaging ligand (VL-269) . It more effectively displaces TRIM24 from chromatin compared to the parent TRIM24 bromodomain binding ligand IACS-9571 .Chemical Reactions Analysis

The treatment with dTRIM24 exerts a pronounced effect on genome-wide transcription at TRIM24 target genes . dTRIM24 treatment causes dose- and time-dependent degradation of TRIM24 .Physical And Chemical Properties Analysis

DTRIM24 has a molecular formula of C55H68N8O13S2 and a molecular weight of 1113.3 g/mol .Scientific Research Applications

Treatment of Glioblastoma

dTRIM24 has been used in the treatment of Glioblastoma (GBM) , the most aggressive brain tumor of the central nervous system . It has been found that specific TRIM24 inhibition suppresses GBM malignant functions using dTRIM24 and IACS-9571, two novel selective TRIM24 antagonists .

Inhibition of Cell Propagation and Invasion

dTRIM24 serves as an effective agent for inhibiting cell propagation and invasion of several patient-derived GBM stem cells (GSCs) . This effect is mediated partially through suppression of the TRIM24-SOX2 axis .

Targeting Oncogenic Factors

TRIM24 has been shown to function as an oncogenic factor or tumor suppressor dependent on the cancer type . Aberrant overexpression of TRIM24 is associated with oncogenesis and disease progression in a wide variety of cancers including breast cancer, gastric cancer, and GBM .

Degradation of TRIM24

dTRIM24 has been used to elicit potent and selective degradation of TRIM24 . This has been achieved by recruiting the VHL E3 ubiquitin ligase by dTRIM24 .

Probing TRIM24 Function

dTRIM24 has been used to probe TRIM24 function, characterizing the dynamic genome-wide consequences of TRIM24 loss on chromatin localization and gene control .

Identifying Novel Dependencies in Acute Leukemia

dTRIM24 has been used to identify TRIM24 as a novel dependency in acute leukemia .

Mechanism of Action

Target of Action

The primary target of dTRIM24 is the Tripartite Motif Containing 24 (TRIM24) protein . TRIM24 is a multidomain protein that functions as a co-regulator of transcription . It has been associated with the progression of various cancers, including glioblastoma (GBM) and neuroblastoma .

Mode of Action

dTRIM24 is a selective bifunctional degrader of TRIM24 . It is a hybrid molecule composed of a TRIM24-engaging ligand and a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand . This compound effectively displaces TRIM24 from chromatin more than the parent TRIM24 bromodomain binding ligand IACS-9571 . The recruitment of the VHL E3 ubiquitin ligase by dTRIM24 elicits potent and selective degradation of TRIM24 .

Biochemical Pathways

dTRIM24 affects several biochemical pathways. It has been shown to suppress the TRIM24-SOX2 axis, which is crucial for the propagation and invasion of GBM stem cells . In neuroblastoma cells, knockout of TRIM24 alters genes and pathways related to neural differentiation and development by suppressing the LSD1/CoREST complex formation . Additionally, it activates the retinoic acid pathway .

Pharmacokinetics

It is known that dtrim24 is a synthetic organic compound

Result of Action

The action of dTRIM24 leads to several molecular and cellular effects. It induces rapid and sustained proteasomal degradation of TRIM24 . This degradation has a pronounced effect on genome-wide transcription at TRIM24 target genes . dTRIM24 treatment suppresses growth to a greater extent than IACS-9571 and enhances Poly (ADP-ribose) polymerase (PARP) cleavage, indicating apoptosis .

Action Environment

It is known that the efficacy of dtrim24 can be influenced by the cellular environment, such as the presence of other proteins and the state of the target cells

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQTXFIMYFMULC-OGOZKGDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H68N8O13S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dTRIM24 | |

Q & A

Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?

A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]

Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?

A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []

Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?

A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)

![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)

![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)